

# 5-Fluoro-2-(methylsulfonyl)benzoic acid chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 5-Fluoro-2-(methylsulfonyl)benzoic acid

Cat. No.: B1334236

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## An In-depth Technical Guide to 5-Fluoro-2-(methylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and available data for **5-Fluoro-2-(methylsulfonyl)benzoic acid**. The information is curated for professionals in research and development who require precise and reliable chemical information.

## Chemical Structure and Nomenclature

IUPAC Name: **5-Fluoro-2-(methylsulfonyl)benzoic acid**

The nomenclature of this compound is determined by the seniority of its functional groups. According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the carboxylic acid group (-COOH) takes precedence over the sulfonyl group (-SO<sub>2</sub>CH<sub>3</sub>). Consequently, the parent name of the molecule is benzoic acid. The carbon atom of the carboxylic acid group is designated as position 1 on the benzene ring. Numbering then proceeds around the ring to give the substituents the lowest possible locants. This results in the fluorine atom being at position 5 and the methylsulfonyl group at position 2.

Chemical Structure:

Caption: Chemical structure of **5-Fluoro-2-(methylsulfonyl)benzoic acid**.

## Physicochemical Properties

A summary of the available quantitative data for **5-Fluoro-2-(methylsulfonyl)benzoic acid** is presented in the table below. It should be noted that experimental data for this specific compound is limited in publicly available literature.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>7</sub> FO <sub>4</sub> S	PubChem[1]
Molecular Weight	218.20 g/mol	PubChem[1]
Physical Form	Solid	Sigma-Aldrich
Purity	≥98%	Sigma-Aldrich

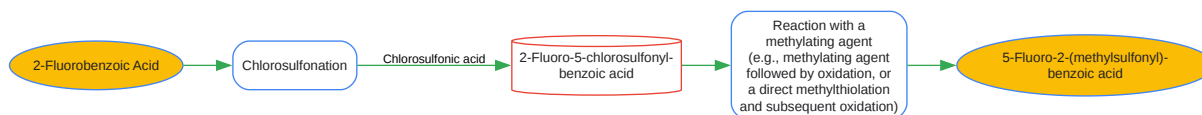
Note: Specific experimental data for melting point, boiling point, and solubility of **5-Fluoro-2-(methylsulfonyl)benzoic acid** are not readily available in the cited sources. Data for structurally related but different compounds, such as 5-Fluoro-2-methylbenzoic acid, show a melting point in the range of 130-132 °C.[2][3][4] This information should be used with caution as the methylsulfonyl group can significantly influence the physical properties.

## Experimental Protocols

Detailed experimental protocols for the synthesis of **5-Fluoro-2-(methylsulfonyl)benzoic acid** are not explicitly described in the available literature. However, a potential synthetic route can be inferred from the synthesis of its precursors.

Hypothetical Synthesis Workflow:

The synthesis could potentially proceed through a two-step process starting from 2-fluorobenzoic acid. This proposed pathway is based on established organic chemistry reactions.



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Caption: A potential synthetic pathway for **5-Fluoro-2-(methylsulfonyl)benzoic acid**.

#### Step 1: Synthesis of 2-Fluoro-5-chlorosulfonylbenzoic acid

A plausible initial step involves the chlorosulfonation of o-fluorobenzoic acid. This reaction would introduce the chlorosulfonyl group onto the benzene ring. The synthesis of 2-fluoro-5-chlorosulfonylbenzoic acid from o-fluorobenzoic acid and chlorosulfonic acid has been reported.[5]

#### Step 2: Conversion to **5-Fluoro-2-(methylsulfonyl)benzoic acid**

The subsequent step would involve the conversion of the chlorosulfonyl group to a methylsulfonyl group. This could potentially be achieved through reaction with a suitable methylating agent, possibly followed by an oxidation step if a methylthio intermediate is formed. The specifics of this conversion are not detailed in the available search results.

## Spectroscopic Data

Experimental spectroscopic data ( $^1\text{H}$  NMR, IR, Mass Spectrometry) for **5-Fluoro-2-(methylsulfonyl)benzoic acid** is not available in the searched literature. For reference, general characteristics of IR and  $^1\text{H}$  NMR spectra for benzoic acid and its derivatives are described below.

#### Infrared (IR) Spectroscopy (Anticipated Characteristics)

An IR spectrum of **5-Fluoro-2-(methylsulfonyl)benzoic acid** would be expected to show characteristic absorption bands for its functional groups:

- O-H stretch (Carboxylic Acid): A very broad band in the region of  $3300\text{--}2500\text{ cm}^{-1}$ . [6][7]

- C=O stretch (Carboxylic Acid): A strong, sharp peak typically found between 1710-1680  $\text{cm}^{-1}$  for aromatic carboxylic acids.[6][7]
- S=O stretch (Sulfonyl): Two strong bands are expected, typically in the ranges of 1350-1300  $\text{cm}^{-1}$  (asymmetric) and 1160-1120  $\text{cm}^{-1}$  (symmetric).
- C-F stretch: A strong absorption band in the region of 1250-1000  $\text{cm}^{-1}$ .
- Aromatic C-H and C=C stretches: Characteristic absorptions for the substituted benzene ring.

#### $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy (Anticipated Characteristics)

The  $^1\text{H}$  NMR spectrum would provide information on the chemical environment of the protons:

- Carboxylic Acid Proton (-COOH): A singlet, typically found far downfield ( $>10$  ppm), which may be broad.[8]
- Aromatic Protons: The three protons on the benzene ring would appear as multiplets in the aromatic region (typically 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the fluorine and methylsulfonyl groups.
- Methyl Protons (-SO<sub>2</sub>CH<sub>3</sub>): A singlet corresponding to the three methyl protons, with its chemical shift influenced by the adjacent sulfonyl group.

## Biological Activity and Signaling Pathways

There is no specific information in the searched literature regarding the biological activity or involvement in signaling pathways of **5-Fluoro-2-(methylsulfonyl)benzoic acid**. Research on structurally similar molecules can sometimes provide clues to potential biological relevance. For instance, other fluorinated benzoic acid derivatives have been investigated for various pharmacological activities.[4] However, without direct experimental evidence, any proposed biological role for **5-Fluoro-2-(methylsulfonyl)benzoic acid** would be purely speculative.

Due to the lack of information on its biological interactions, a diagram of a signaling pathway or experimental workflow involving this specific compound cannot be generated at this time.

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